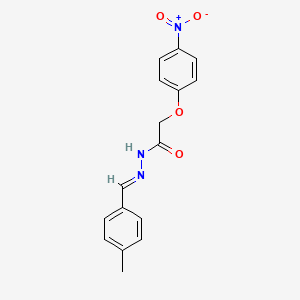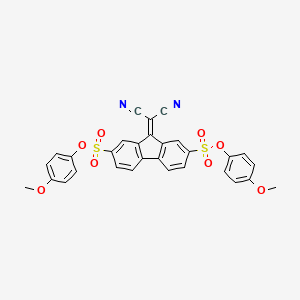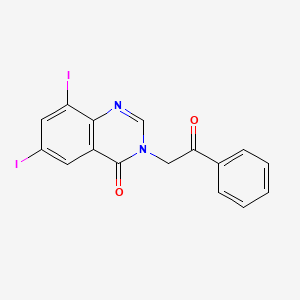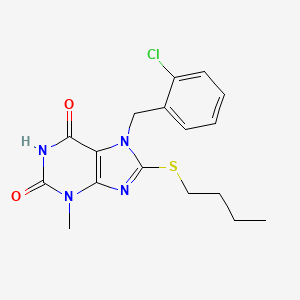
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid ist eine organische Verbindung mit einer komplexen Struktur, die Chlor-, Dichlorphenyl- und Nitro-Funktionsgruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid beinhaltet typischerweise die Reaktion von 2,4-Dichloroanilin mit 2-Chlor-5-nitrobenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Reaktion zu gewährleisten.
Industrielle Produktionsmethoden
In einer industriellen Umgebung kann die Produktion von 2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid durch den Einsatz größerer Reaktoren und die Optimierung der Reaktionsbedingungen zur Steigerung der Ausbeute und Reinheit hochskaliert werden. Die Verwendung von automatisierten Systemen zur Zugabe von Reagenzien und zur Steuerung von Reaktionsparametern kann die Effizienz des Produktionsprozesses weiter verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppen können durch andere Nucleophile substituiert werden.
Reduktionsreaktionen: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Oxidationsreaktionen: Die Verbindung kann unter bestimmten Bedingungen einer Oxidation unterliegen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nucleophile wie Amine oder Thiole.
Reduktionsreaktionen: Es können Reduktionsmittel wie Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid verwendet werden.
Oxidationsreaktionen: Es können Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid eingesetzt werden.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Produkte umfassen Derivate mit verschiedenen Substituenten, die die Chlorgruppen ersetzen.
Reduktionsreaktionen: Das Hauptprodukt ist 2-Chlor-N-(2,4-Dichlorphenyl)-5-aminobenzamid.
Oxidationsreaktionen: Produkte können verschiedene oxidierte Formen der ursprünglichen Verbindung umfassen.
Wissenschaftliche Forschungsanwendungen
2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Ausgangsmaterial für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und Antikrebsaktivität.
Medizin: Erforscht auf seinen potenziellen Einsatz bei der Entwicklung neuer Pharmazeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann einer Reduktion unterliegen und reaktive Zwischenprodukte bilden, die mit Zellkomponenten interagieren können und zu verschiedenen biologischen Wirkungen führen. Die Chlor- und Dichlorphenylgruppen können ebenfalls zur Aktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität zu Zielmolekülen erhöhen.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and dichlorophenyl groups can also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Chlor-N-(2,4-Dichlorphenyl)acetamid
- 2-Chlor-N-(2,4-Dichlorphenyl)propionamid
- 2-Chlor-N-(2,4-Dichlorphenyl)acrylamid
Einzigartigkeit
2-Chlor-N-(2,4-Dichlorphenyl)-5-nitrobenzamid ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die ihr besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C13H7Cl3N2O3 |
|---|---|
Molekulargewicht |
345.6 g/mol |
IUPAC-Name |
2-chloro-N-(2,4-dichlorophenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C13H7Cl3N2O3/c14-7-1-4-12(11(16)5-7)17-13(19)9-6-8(18(20)21)2-3-10(9)15/h1-6H,(H,17,19) |
InChI-Schlüssel |
GYIYHNSMEARCOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)



![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)




![(5E)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5-(4-hydroxy-3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11991973.png)

